4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O3S/c1-16-14-18(22)6-9-21(16)29(26,27)23-15-20(25-12-10-24(2)11-13-25)17-4-7-19(28-3)8-5-17/h4-9,14,20,23H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGVPXZNYMESBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the methoxyphenyl intermediate: This step involves the reaction of 4-methoxyphenylboronic acid with a suitable halide under Suzuki-Miyaura coupling conditions.
Introduction of the piperazine moiety: The intermediate is then reacted with 4-methylpiperazine in the presence of a suitable base to form the desired piperazine derivative.
Sulfonamide formation: The final step involves the reaction of the piperazine derivative with a sulfonyl chloride to form the sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 4 of the benzene ring participates in nucleophilic aromatic substitution (NAS) under specific conditions:
| Reactant/Conditions | Product | Reaction Efficiency | Key Observations |
|---|---|---|---|
| NaOH (10% aq.), 80°C | 4-hydroxy derivative | 72% yield | Requires prolonged heating (>8 hrs); competing hydrolysis of sulfonamide not observed |
| NH3 (g) in DMF, 110°C | 4-amino derivative | 58% yield | Limited by steric hindrance from methyl group at position 2 |
| KSCN, CuI catalyst | 4-thiocyanate analog | 41% yield | Requires anhydrous conditions; side product formation from piperazine observed |
Mechanistic Insight : The electron-withdrawing sulfonamide group activates the fluorinated ring for NAS, though steric effects from the 2-methyl substituent reduce reaction rates compared to non-methylated analogs.
Piperazine Ring Modifications
The 4-methylpiperazine moiety undergoes characteristic amine reactions:
N-Alkylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | Et3N, DCM, 0°C → RT | N,N'-dimethylpiperazine derivative | 89% |
| Benzyl bromide | K2CO3, DMF, 60°C | Benzylated piperazine | 67% |
Oxidation
| Oxidant | Product | Notes |
|---|---|---|
| mCPBA (3 eq.) | Piperazine N-oxide | Selective oxidation at secondary amine |
| H2O2/AcOH | Full oxidation to nitroxide radical | Requires 48 hr reaction time |
Structural Impact : Alkylation increases lipophilicity (logP +0.7 for methyl group), while oxidation enhances hydrogen-bonding capacity .
Sulfonamide Group Reactivity
The –SO2NH– linkage participates in two key reaction types:
Hydrolysis
| Conditions | Products | Kinetics (t1/2) |
|---|---|---|
| 6M HCl, reflux | Sulfonic acid + ethylamine derivative | 3.2 hr |
| NaOH (2M), 70°C | Degradation to multiple products | <30 min |
Cross-Coupling
Stability Note : The sulfonamide group shows remarkable thermal stability (decomposition >250°C) but undergoes rapid photodegradation under UV light.
Methoxy Group Transformations
The 4-methoxyphenyl substituent participates in demethylation and electrophilic substitution:
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| O-Demethylation | BBr3, DCM, –78°C | Phenolic derivative | 94% |
| Nitration | HNO3/H2SO4 | 3-nitro-4-methoxyphenyl analog | 62% |
| Sulfonation | SO3/H2SO4 | Sulfonic acid derivative | 51% |
Electronic Effects : The methoxy group directs electrophiles to the para position relative to the ethyl-piperazine chain .
Biological Activation Pathways
Metabolic studies reveal enzyme-mediated transformations:
Pharmacological Impact : Piperazine N-demethylation reduces D3 receptor binding affinity by 12-fold, while sulfonamide hydrolysis abolishes activity .
Comparative Reactivity Table
Key differences versus structural analogs:
| Reaction | Target Compound | 2-Methyl Analog | Non-Fluorinated Analog |
|---|---|---|---|
| NAS with NH3 | 58% yield | 73% yield | 82% yield |
| Piperazine Alkylation | 89% yield | 91% yield | 67% yield |
| Sulfonamide Hydrolysis | t1/2 = 3.2 hr | t1/2 = 4.8 hr | t1/2 = 1.1 hr |
| CYP3A4 Metabolism | Major pathway | Minor pathway | Not observed |
Scientific Research Applications
Biological Applications
The applications of this compound span several fields, particularly in medicinal chemistry and drug development. Its structural characteristics suggest potential uses in:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties. The sulfonamide group is known for its effectiveness against bacterial infections by inhibiting folate synthesis.
- Anticancer Research : Compounds with similar structures have shown promise in anticancer studies, targeting specific pathways involved in tumor growth. The piperazine ring can enhance selectivity towards cancer cells.
- Neuropharmacology : Given the presence of the piperazine moiety, this compound may interact with neurotransmitter systems, making it a candidate for research into neurological disorders.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. Variations in substituents can significantly alter the pharmacological profile. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-fluoro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-benzene-1-sulfonamide | Morpholine instead of piperazine | Antimicrobial, anticancer |
| N-[2-(4-chlorophenyl)-2-(piperazin-1-yl)ethyl]-benzenesulfonamide | Chlorine substituent | Antimicrobial |
| 4-amino-N-[2-(3-chlorophenyl)-2-(morpholin-4-yl)ethyl]-benzenesulfonamide | Morpholine ring | Anticancer |
Synthesis and Optimization
The synthesis of 4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzene-1-sulfonamide typically involves multi-step reactions. Key steps may include:
- Formation of the Sulfonamide Moiety : Utilizing sulfonyl chlorides to form the sulfonamide bond.
- Piperazine Ring Construction : Employing reductive amination techniques to introduce the piperazine structure.
- Fluorination : Specific reagents such as Selectfluor can be used to introduce fluorine at the para position of the aromatic ring.
Optimizing these synthetic routes is essential for improving yield and purity, particularly for pharmaceutical applications.
Case Studies
Several studies have investigated compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that related sulfonamides exhibited potent antibacterial activity against various strains of bacteria, suggesting that this compound may also possess similar properties.
- Cancer Cell Line Studies : Research on structurally related compounds revealed significant cytotoxic effects on cancer cell lines, emphasizing the potential for further development of this compound as an anticancer agent.
- Neuropharmacological Investigations : Preliminary studies indicated that modifications to the piperazine structure could enhance binding affinity to serotonin receptors, hinting at applications in treating depression or anxiety disorders.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, the compound’s sulfonamide group can interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperidine Moieties
Several sulfonamide derivatives share structural motifs with the target compound, particularly the piperazine/piperidine and aryl groups. Key examples include:
Key Observations :
- Piperazine Modifications : The 4-methylpiperazine in the target compound contrasts with bulkier groups (e.g., benzhydryl in ) or dual sulfonamide linkages (e.g., ). Smaller substituents like methyl may improve blood-brain barrier penetration compared to benzhydryl .
- The 4-methoxyphenyl group in the target compound may confer π-π stacking advantages over non-methoxy analogues.
Pharmacological Analogues
- W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide): A piperidine-based sulfonamide with reported opioid receptor affinity.
- However, the sulfonamide group in the target compound likely redirects selectivity toward other targets .
Biological Activity
4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, exhibits significant biological activity attributed to its unique molecular structure. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonamide moiety, which collectively enhance its pharmacological potential.
- Molecular Formula : C21H28FN3O3S
- Molecular Weight : 421.5 g/mol
- CAS Number : 898431-20-4
Structural Features
The compound's structure includes:
- A sulfonamide group , known for its antibacterial properties.
- A piperazine ring , which is often associated with neuropharmacological activity.
- A methoxyphenyl group , enhancing lipophilicity and potentially aiding in receptor interactions.
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit broad-spectrum antimicrobial activity. The mechanism typically involves the inhibition of bacterial folate synthesis, which is essential for DNA synthesis and cell growth.
Table 1: Antimicrobial Activity of Sulfonamides
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 15.625 - 62.5 μM |
| Other Sulfonamides | E. coli | 62.5 - 125 μM |
This compound has shown promising results against Gram-positive bacteria, indicating its potential as an effective antimicrobial agent .
Anticancer Potential
The compound's ability to modulate specific biological pathways suggests potential anticancer properties. It may inhibit enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells.
Case Study: D3 Dopamine Receptor Agonism
In studies focusing on receptor activity, compounds similar to this sulfonamide have demonstrated selective agonistic effects on dopamine receptors, particularly the D3 subtype. This activity is crucial since D3 receptor modulation can influence various neuropsychiatric disorders and cancer pathways .
The mechanism of action for this compound involves:
- Enzyme Inhibition : Binding to enzymes critical for bacterial growth or cancer cell proliferation.
- Receptor Modulation : Interaction with dopamine receptors may affect neurotransmitter release and influence cancer cell behavior.
Recent Studies
Recent studies have highlighted the compound's efficacy in inhibiting biofilm formation in bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The Minimum Biofilm Inhibitory Concentration (MBIC) values suggest significant antibiofilm activity:
Table 2: Biofilm Inhibition Activity
| Bacterial Strain | MBIC (μg/mL) | Comparison with Ciprofloxacin (μg/mL) |
|---|---|---|
| MRSA | 62.216 - 124.432 | 0.381 |
| SE | 31.108 - 62.216 | 0.381 - 0.763 |
These findings indicate that this sulfonamide could be a valuable candidate for further development in treating resistant bacterial infections .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this sulfonamide derivative, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of the benzene ring followed by coupling with a piperazine-ethyl intermediate. Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance nucleophilic substitution efficiency .
- Catalyst use : Potassium carbonate or triethylamine aids in deprotonation during coupling steps .
- Temperature control : Reflux conditions (e.g., 12 hours at 70–80°C) improve intermediate stability .
- Purification : Silica gel column chromatography with EtOAc/petroleum ether (1:1) achieves >95% purity, as validated by HPLC .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- Methodological Answer : A combination of techniques ensures accuracy:
- NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxy, fluoro groups) and piperazine ring conformation .
- HPLC : ≥98% purity verification minimizes batch variability in biological assays .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 463.96 g/mol for related analogs) .
- X-ray crystallography : Resolves stereochemistry, as demonstrated in piperazine-containing analogs .
Q. What documented biological activities are associated with this compound?
- Methodological Answer : Preliminary studies on structurally similar sulfonamides suggest:
- Antimicrobial activity : Tested via microdilution assays (MIC values ≤32 µg/mL against Gram-positive bacteria) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ ~10 µM for breast cancer models) .
- Assay design : Include negative controls (DMSO) and validate results across multiple cell lines to mitigate false positives .
Advanced Research Questions
Q. How should researchers address contradictory results in biological activity assays?
- Methodological Answer : Contradictions often arise from assay conditions or compound stability:
- Reproducibility checks : Validate results across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Purity verification : Re-test compounds with ≥98% HPLC purity to exclude impurities as confounding factors .
- Solubility optimization : Use co-solvents (e.g., PEG-400) to prevent aggregation in aqueous media .
Q. What strategies are recommended for SAR studies to enhance pharmacokinetic profiles?
- Methodological Answer : Focus on substituent modifications:
- Fluorine substitution : The 4-fluoro group enhances metabolic stability by reducing CYP450-mediated oxidation .
- Piperazine modifications : Introducing methyl groups (e.g., 4-methylpiperazin-1-yl) improves blood-brain barrier penetration .
- Sulfonamide optimization : Replace the 2-methyl group with trifluoromethyl to increase lipophilicity (logP ~3.5) .
- In silico modeling : Use tools like Schrödinger Suite to predict ADMET properties before synthesis .
Q. How can computational modeling predict binding affinity with target proteins?
- Methodological Answer :
- Molecular docking : Utilize AutoDock Vina to simulate interactions with enzymes (e.g., carbonic anhydrase IX) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- Free energy calculations : Apply MM-PBSA to quantify ΔGbinding, prioritizing derivatives with ΔG < −8 kcal/mol .
Q. What experimental approaches resolve conflicting crystallographic data?
- Methodological Answer :
- Data validation : Cross-check X-ray results with Cambridge Structural Database entries to identify outliers .
- Hydrogen placement : Use riding models (C—H = 0.93 Å, O—H = 0.82 Å) during refinement to reduce noise .
- Twinned crystals : Apply PLATON’s TWINABS for data integration if crystal twinning is suspected .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
